孕甾醇酮硫酸盐吡啶盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

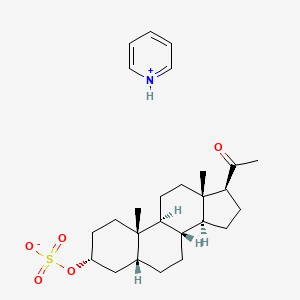

Pregnanolone Sulfate Pyridinium Salt is a compound with the molecular formula C26H39NO5S . It is a steroid metabolite of the steroidogenesis precursor, pregnenolone, with similar functional properties, including immunosuppression . It has been used as a sigma-1 receptor (σ1R) agonist .

Molecular Structure Analysis

The molecular weight of Pregnanolone Sulfate Pyridinium Salt is 477.7 g/mol . The IUPAC name is [(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate;pyridin-1-ium .Chemical Reactions Analysis

Pregnanolone sulfate and pregnanolone potentiate glutamate release downstream of presynaptic Ca2+ influx, resembling the action of a phorbol ester PDBu . PDBu partially occludes the effect of pregnanolone, but not of pregnanolone sulfate .Physical And Chemical Properties Analysis

The physical and chemical properties of Pregnanolone Sulfate Pyridinium Salt include a molecular weight of 477.7 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . The exact mass is 477.25489452 g/mol, and the monoisotopic mass is also 477.25489452 g/mol .科学研究应用

Neurosteroid Modulation

Pregnanolone sulfate is a neurosteroid that modulates various ion channels, transporters, and enzymes. It has been shown to influence the activity of GABA_A receptors, which are crucial for maintaining the balance of neuronal activity in the brain .

Alzheimer’s Disease Research

The compound has been implicated in Alzheimer’s disease research due to its potential neuroprotective role. High levels of key proteins involved in the formation of plaques and neurofibrillary tangles correlate with decreased levels of pregnanolone sulfate, suggesting it may protect against these pathological features of Alzheimer’s disease .

Steroid Synthesis Pathways

Pregnanolone sulfate is not just a metabolite; it’s also a starting point for subsequent steroid synthesis pathways. This makes it a significant compound in the study of steroidogenesis and related metabolic processes .

Ion Channel Ligand

Recent findings have upgraded pregnanolone sulfate from a modulator of ion channels to an activating ion channel ligand. This discovery opens new avenues for research into the non-genomic effects of steroids and their fast, membrane-delimited actions .

Pyridinium Salt Applications

As a pyridinium salt, this compound is part of a class of structures that have been used in a wide range of research topics. Pyridinium salts have applications in materials science, biological issues related to gene delivery, and as ionic liquids, ylides, and inhibitors for various diseases .

NMDA Receptor Modulation

Pregnanolone sulfate has been identified as a positive allosteric modulator of NMDA receptors. It can augment NMDAR function, which is essential for synaptic plasticity, learning, and memory. This makes it a valuable compound for neurological research .

作用机制

Target of Action

Pregnanolone Sulfate Pyridinium Salt is an endogenous neurosteroid . Its primary targets are N-Methyl-D-Aspartate receptors (NMDARs) and Transient Receptor Potential (TRP) channels . These targets play crucial roles in neuronal signaling, synaptic plasticity, and neuroprotection .

Mode of Action

Pregnanolone Sulfate Pyridinium Salt acts as a positive allosteric modulator of NMDARs . It accesses the receptor via the membrane and its binding site is different from that of cholesterol . The compound interacts with specific residues on the GluN1 and GluN2B subunits of the NMDAR . This interaction stabilizes the open-state position of the GluN1 M3 helices, thereby potentiating NMDAR function .

Biochemical Pathways

Pregnanolone Sulfate Pyridinium Salt modulates a variety of ion channels, transporters, and enzymes . It is also the source and starting point for subsequent steroid synthesis pathways . The modulation of these biochemical pathways can have downstream effects on neuronal signaling and synaptic plasticity .

Result of Action

The potentiation of NMDAR function by Pregnanolone Sulfate Pyridinium Salt can have several molecular and cellular effects. For instance, it can enhance synaptic transmission and plasticity . Moreover, the compound has been implicated in neuroprotection .

Action Environment

The action of Pregnanolone Sulfate Pyridinium Salt can be influenced by various environmental factors. For example, the modulation of GABA A receptor by neuroactive steroids depends on the cholesterol content of the plasma membrane . .

未来方向

Neurosteroids like pregnanolone and pregnanolone sulfate have multiple promising clinical applications . They may contribute to the therapeutic potential in the treatment of disorders of the glutamate system . There is also considerable interest in drugs that enhance NMDAR function and could compensate for receptor hypofunction associated with certain neuropsychiatric disorders .

属性

IUPAC Name |

[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate;pyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15-,16+,17-,18+,19+,20+,21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRONXFCVCNETJP-GEVXNLERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine](/img/no-structure.png)

![5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine](/img/structure/B1145926.png)

![3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide](/img/structure/B1145928.png)

![6-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145929.png)

![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)